Mal-PEG3-O-Ac
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-O-Ac involves the reaction of maleimide with polyethylene glycol and acetate groups. The reaction typically occurs under mild conditions to prevent the degradation of the polyethylene glycol chain. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batches and undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-O-Ac primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group in the compound reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing compounds is a thioether-linked conjugate. This product is stable and retains the solubility and stability properties imparted by the polyethylene glycol chain .
Scientific Research Applications
Mal-PEG3-O-Ac is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
Mal-PEG3-O-Ac exerts its effects through the formation of stable thioether bonds with thiol-containing compounds. The maleimide group in the compound reacts specifically with sulfhydryl groups, resulting in the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Mal-PEG3-O-Ac can be compared with other maleimide-polyethylene glycol linkers, such as:
- Mal-PEG-alkyne
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
- Mal-branched PEG
- Mal-PEG-fluorescent dye
- Mal-PEG-biotin
These compounds share similar properties, such as the ability to improve solubility and stability, but differ in their functional groups and specific applications. This compound is unique in its use of an acetate group, which provides additional stability and solubility benefits .
Properties
Molecular Formula |
C14H21NO7 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C14H21NO7/c1-12(16)22-11-10-21-9-8-20-7-6-19-5-4-15-13(17)2-3-14(15)18/h2-3H,4-11H2,1H3 |
InChI Key |
KAPYREILRIWDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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